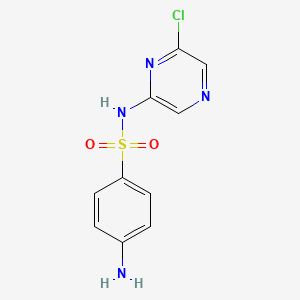

Sulfaclozine

Vue d'ensemble

Description

Sulfachloropyrazine est un composé sulfonamide principalement utilisé comme agent antimicrobien. Il est connu pour son efficacité contre la coccidiose chez les volailles, une maladie causée par des parasites protozoaires. Le nom chimique de Sulfachloropyrazine est N-(5-chloropyrazin-2-yl)-4-aminobenzenesulfonamide, et il est souvent utilisé sous sa forme de sel de sodium pour une meilleure solubilité et administration .

Applications De Recherche Scientifique

Sulfachloropyrazine has a wide range of applications in scientific research:

Chemistry: It is used as a model compound in studying sulfonamide chemistry and reaction mechanisms.

Biology: The compound is extensively studied for its antimicrobial properties, particularly against protozoan parasites like Eimeria species.

Medicine: Sulfachloropyrazine is used in veterinary medicine to treat coccidiosis in poultry and other animals. .

Industry: The compound is used in the formulation of various antimicrobial agents and veterinary drugs.

Mécanisme D'action

Sulfachloropyrazine exerce ses effets en inhibant l’enzyme dihydroptéroate synthase, qui est essentielle à la synthèse du folate dans les bactéries et les protozoaires. Cette inhibition perturbe la production d’acide folique, ce qui conduit à l’incapacité des micro-organismes à synthétiser les acides nucléiques et les protéines, entraînant finalement leur mort. Le composé induit également des changements ultrastructuraux dans les parasites, affectant leur métabolisme énergétique et induisant l’apoptose .

Composés similaires :

Sulfachlorpyridazine : Un autre sulfonamide ayant des propriétés antimicrobiennes similaires, utilisé pour les infections des voies urinaires et en médecine vétérinaire.

Sulfaclozine : Un dérivé de sulfonamide ayant une activité antiprotozoaire, utilisé dans le traitement des maladies aviaires.

Unicité : Sulfachloropyrazine est unique en raison de son efficacité spécifique contre la coccidiose chez les volailles et de sa capacité à inhiber la dihydroptéroate synthase. Ses propriétés structurelles et la présence du groupe chloropyrazine contribuent à son activité antimicrobienne distincte par rapport à d’autres sulfonamides .

Analyse Biochimique

Biochemical Properties

Sulfaclozine plays a crucial role in biochemical reactions by inhibiting the synthesis of folic acid in microorganisms. It interacts with the enzyme dihydropteroate synthase, which is involved in the folic acid synthesis pathway. By competing with para-aminobenzoic acid (PABA), this compound prevents the formation of dihydropteroate, a precursor to folic acid. This inhibition disrupts the production of nucleotides and ultimately hampers DNA synthesis in the target organisms .

Cellular Effects

This compound affects various types of cells and cellular processes. In protozoan parasites, it inhibits cell division and growth by disrupting folic acid synthesis. This leads to impaired DNA replication and cell proliferation. In poultry, this compound helps control coccidiosis by reducing the parasite load in the intestinal tract, thereby improving gut health and overall performance .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the active site of dihydropteroate synthase, where it competes with PABA. This competitive inhibition prevents the enzyme from catalyzing the formation of dihydropteroate, a key intermediate in folic acid synthesis. As a result, the synthesis of folic acid is blocked, leading to a shortage of nucleotides required for DNA replication and cell division .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, but its efficacy may decrease over prolonged periods. Studies have shown that this compound can degrade over time, leading to reduced potency. Long-term exposure to this compound in vitro and in vivo has demonstrated its ability to maintain its anticoccidial activity, although the extent of its effects may vary depending on the experimental conditions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound effectively controls coccidiosis in poultry without causing significant adverse effects. At higher doses, it may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where increasing the dosage beyond a certain point does not result in proportional increases in efficacy but rather leads to toxicity .

Metabolic Pathways

This compound is involved in metabolic pathways related to folic acid synthesis. It interacts with dihydropteroate synthase, inhibiting the formation of dihydropteroate from PABA. This disruption in folic acid synthesis affects the overall metabolic flux and reduces the availability of nucleotides for DNA replication. Additionally, this compound may undergo metabolic transformations in the liver, leading to the formation of metabolites that are excreted via the kidneys .

Transport and Distribution

This compound is transported and distributed within cells and tissues through passive diffusion. It can cross cell membranes and accumulate in the cytoplasm, where it exerts its inhibitory effects on dihydropteroate synthase. The compound may also bind to plasma proteins, affecting its distribution and bioavailability. In poultry, this compound is distributed primarily in the intestinal tract, where it targets the protozoan parasites responsible for coccidiosis .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with dihydropteroate synthase. The compound does not possess specific targeting signals or post-translational modifications that direct it to specific compartments or organelles. Its activity is mainly confined to the cytoplasmic environment, where it inhibits folic acid synthesis and disrupts cellular processes in the target organisms .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de Sulfachloropyrazine implique la condensation du sel de sodium de sulfanilamide avec la 2,6-dichloropyrazine dans un solvant organique insoluble dans l’eau. La réaction est contrôlée en température pour assurer un rendement optimal. Le produit est ensuite extrait avec de l’eau, et le pH de la couche aqueuse est ajusté à l’aide d’un acide pour précipiter la sulfanilamide chloropyrazine. Cet intermédiaire est ensuite mis à réagir avec de l’hydroxyde de sodium pour former du Sulfachloropyrazine sodium .

Méthodes de production industrielle : En milieu industriel, la production de Sulfachloropyrazine sodium implique la dissolution de diméthylsulfoxyde, de N-méthyl-2-pyrrolidone et de Sulfachloropyrazine sodium dans un réservoir liquide. La Diaveridine, dissoute par un cosolvant, est ajoutée, suivie de la triéthanolamine. Cette méthode garantit un produit stable avec un dosage précis et une opération médicamenteuse simple .

Analyse Des Réactions Chimiques

Types de réactions : Sulfachloropyrazine subit diverses réactions chimiques, notamment :

Oxydation : Il peut être oxydé dans des conditions spécifiques, bien que les voies d’oxydation détaillées soient moins souvent étudiées.

Réduction : Des réactions de réduction peuvent se produire, en particulier en présence d’agents réducteurs.

Substitution : Les réactions de substitution nucléophile sont fréquentes, en particulier celles impliquant le groupe sulfonamide.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le peroxyde d’hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l’hydrure de lithium et d’aluminium peuvent être utilisés.

Substitution : Des réactifs comme l’hydroxyde de sodium ou d’autres nucléophiles sont souvent utilisés.

Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut produire des sulfoxydes ou des sulfones, tandis que la réduction peut conduire à des amines ou à d’autres formes réduites .

4. Applications de la recherche scientifique

Sulfachloropyrazine a une large gamme d’applications dans la recherche scientifique :

Chimie : Il est utilisé comme composé modèle dans l’étude de la chimie des sulfonamides et des mécanismes réactionnels.

Biologie : Le composé est largement étudié pour ses propriétés antimicrobiennes, en particulier contre les parasites protozoaires comme les espèces d’Eimeria.

Médecine : Sulfachloropyrazine est utilisé en médecine vétérinaire pour traiter la coccidiose chez les volailles et autres animaux. .

Industrie : Le composé est utilisé dans la formulation de divers agents antimicrobiens et médicaments vétérinaires.

Comparaison Avec Des Composés Similaires

Sulfachlorpyridazine: Another sulfonamide with similar antimicrobial properties, used for urinary tract infections and in veterinary medicine.

Sulfaclozine: A sulfonamide derivative with antiprotozoal activity, used in treating poultry diseases.

Uniqueness: Sulfachloropyrazine is unique due to its specific effectiveness against coccidiosis in poultry and its ability to inhibit dihydropteroate synthase. Its structural properties and the presence of the chloropyrazine moiety contribute to its distinct antimicrobial activity compared to other sulfonamides .

Propriétés

IUPAC Name |

4-amino-N-(6-chloropyrazin-2-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN4O2S/c11-9-5-13-6-10(14-9)15-18(16,17)8-3-1-7(12)2-4-8/h1-6H,12H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKLPUVXBJHRFQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)S(=O)(=O)NC2=CN=CC(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60144515 | |

| Record name | Sulfaclozine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60144515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102-65-8 | |

| Record name | Sulfaclozine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102-65-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfaclozine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000102658 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfaclozine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60144515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sulfaclozine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.768 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SULFACLOZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69YP7Z48CW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

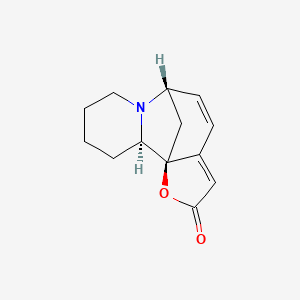

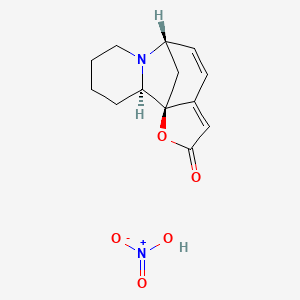

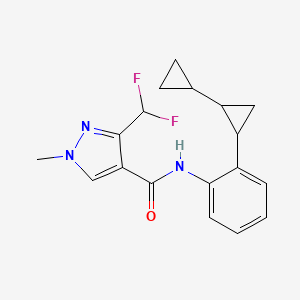

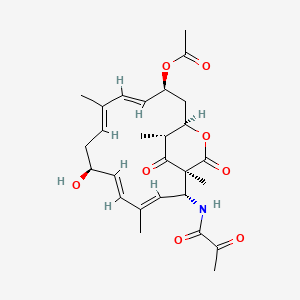

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-hydroxy-1-(2-methoxyethyl)-4-[4-[4-(trifluoromethoxy)phenoxy]phenyl]sulfonylpiperidine-4-carboxamide;hydrochloride](/img/structure/B1681697.png)